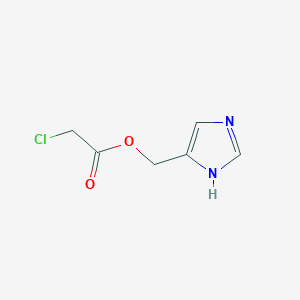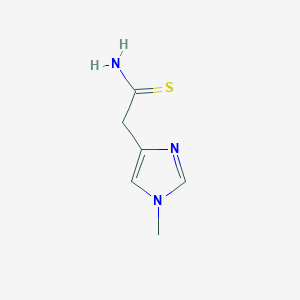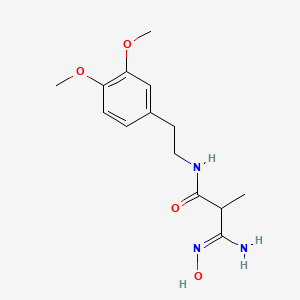![molecular formula C28H18CoF18N13O12S6 B12822450 Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] is a coordination compound that features a cobalt(II) ion coordinated to two 2,6-di(1H-pyrazol-1-yl)pyridine ligands. This compound is known for its unique electronic properties and has been studied for various applications in materials science and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] typically involves the reaction of cobalt(II) salts with 2,6-di(1H-pyrazol-1-yl)pyridine ligands in the presence of bis(trifluoromethane)sulfonimide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cobalt(II) ion .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of a catalyst .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt(II) center typically results in cobalt(III) complexes, while substitution reactions yield new coordination compounds with different ligands .
Applications De Recherche Scientifique
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] has several scientific research applications:
Materials Science: The compound is studied for its electronic properties and potential use in electronic devices.
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Photovoltaics: The compound is explored for use in dye-sensitized solar cells to improve photovoltages and device performance.
Mécanisme D'action
The mechanism of action of Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] involves the coordination of the cobalt(II) ion to the 2,6-di(1H-pyrazol-1-yl)pyridine ligands. This coordination affects the electronic properties of the cobalt center, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: A ligand similar to the one used in the compound.
Cobalt(II) bis(trifluoromethane)sulfonimide: A related cobalt complex with different ligands.
Uniqueness
Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide] is unique due to its specific combination of ligands and the resulting electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in photovoltaic devices and catalysis .
Propriétés
Formule moléculaire |
C28H18CoF18N13O12S6 |
|---|---|
Poids moléculaire |
1321.8 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2,6-di(pyrazol-1-yl)pyridine |
InChI |
InChI=1S/2C11H9N5.3C2F6NO4S2.Co/c2*1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h2*1-9H;;;;/q;;3*-1;+3 |
Clé InChI |
KPOOPXWRLDEYCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)


![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
![Rel-tert-butyl ((1R,3s,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12822401.png)



![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)




